molecular formula C19H19ClN2O3 B2799262 N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide CAS No. 1009515-39-2

N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide

Cat. No.: B2799262
CAS No.: 1009515-39-2
M. Wt: 358.82
InChI Key: MZYCBOMCSLDYKV-UHFFFAOYSA-N
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Description

N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a chloro-substituted indolin-2-one core, an ethoxybenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide typically involves the following steps:

    Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized via the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the indolin-2-one core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using an ethoxybenzyl halide and a suitable base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the indolin-2-one derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the indolin-2-one core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.

Scientific Research Applications

N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs targeting specific biological pathways.

    Pharmacology: It has been studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Biological Research: The compound can be used as a tool to study the biological mechanisms and pathways involved in disease progression.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in disease-related pathways.

Comparison with Similar Compounds

N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide can be compared with other similar compounds, such as:

    Indolin-2-one Derivatives: Compounds with similar indolin-2-one cores but different substituents.

    Chloro-substituted Compounds: Molecules with chloro substituents at different positions.

    Acetamide Derivatives: Compounds with acetamide moieties but different core structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[7-chloro-1-[(4-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-25-14-9-7-13(8-10-14)11-22-18-15(5-4-6-16(18)20)17(19(22)24)21-12(2)23/h4-10,17H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYCBOMCSLDYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C(C3=C2C(=CC=C3)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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